ethyl 4-{[(2Z)-6-hydroxy-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many bioactive molecules and drugs . Piperazine derivatives are known for their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Molecular Structure Analysis
The compound contains a piperazine ring, which is known for its conformational flexibility and the polar nitrogen atoms that enhance favorable interaction with macromolecules . The benzofuran moiety in the compound could contribute to its potential bioactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C .Mechanism of Action
The mechanism of action of this compound would depend on its exact structure and the target it interacts with. Piperazine derivatives are known to have diverse biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and how it is used. Piperazine and its derivatives are generally considered safe for use in many applications, but they should always be handled with appropriate safety precautions to prevent exposure and potential harm .
Future Directions
The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of synthetic methods for its production. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could have potential applications in various areas of drug discovery .
Properties
IUPAC Name |
ethyl 4-[(Z)-(6-hydroxy-7-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-23-17(22)19-8-6-18(7-9-19)10-14-15(21)12-4-5-13(20)11(2)16(12)24-14/h4-5,10,20H,3,6-9H2,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUWTWZWIBRHM-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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